![molecular formula C17H18ClN3O2 B5902439 N-{2-chloro-5-[(diethylamino)carbonyl]phenyl}pyridine-2-carboxamide](/img/structure/B5902439.png)
N-{2-chloro-5-[(diethylamino)carbonyl]phenyl}pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-chloro-5-[(diethylamino)carbonyl]phenyl}pyridine-2-carboxamide, commonly known as CEP-33779, is a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) pathway. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
CEP-33779 inhibits the NF-κB pathway by targeting the upstream kinase IKKβ, which phosphorylates the inhibitor of κB (IκB) protein, leading to its degradation and subsequent activation of NF-κB. CEP-33779 binds to a specific site on IKKβ, preventing its activation and subsequent phosphorylation of IκB. This results in the inhibition of NF-κB activation and downstream signaling.
Biochemical and Physiological Effects
CEP-33779 has been shown to have a variety of biochemical and physiological effects. In cancer cells, it inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. It also sensitizes cancer cells to chemotherapy and radiation therapy. In immune cells, it inhibits the production of pro-inflammatory cytokines and chemokines, and promotes the production of anti-inflammatory cytokines. It also reduces inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
CEP-33779 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been extensively studied and its mechanism of action is well understood. It has also been shown to have potential therapeutic applications in various diseases. However, there are also limitations to its use in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has poor bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of CEP-33779. One direction is the development of more potent and selective inhibitors of the NF-κB pathway. Another direction is the investigation of the potential therapeutic applications of CEP-33779 in other diseases, such as Alzheimer's disease and cardiovascular disease. In addition, the combination of CEP-33779 with other drugs or therapies could be explored to enhance its effectiveness. Finally, the development of more effective formulations of CEP-33779 could improve its bioavailability and solubility, making it more suitable for in vivo use.
Méthodes De Synthèse
CEP-33779 is synthesized through a multi-step process starting from 2-chloropyridine. The first step involves the reaction of 2-chloropyridine with 2-amino-5-chlorobenzamide to form N-(2-chloro-5-chlorobenzoyl)pyridin-2-amine. This intermediate is then reacted with diethylamine and carbon dioxide to form N-{2-chloro-5-[(diethylamino)carbonyl]phenyl}pyridine-2-carboxamide, the final product.
Applications De Recherche Scientifique
CEP-33779 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the NF-κB pathway, a key signaling pathway involved in the regulation of immune and inflammatory responses. In cancer, NF-κB activation has been implicated in tumor growth, invasion, and metastasis. CEP-33779 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In inflammation and autoimmune disorders, NF-κB activation has been implicated in the production of pro-inflammatory cytokines and chemokines. CEP-33779 has been shown to inhibit the production of these inflammatory mediators in various cell types, including macrophages and dendritic cells. It has also been shown to ameliorate inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[2-chloro-5-(diethylcarbamoyl)phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-3-21(4-2)17(23)12-8-9-13(18)15(11-12)20-16(22)14-7-5-6-10-19-14/h5-11H,3-4H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRECTBRNUXMLHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.